molecular formula C10H9ClN2S2 B1175933 invariant surface glycoprotein 75 CAS No. 147338-69-0

invariant surface glycoprotein 75

Cat. No.: B1175933
CAS No.: 147338-69-0
Attention: For research use only. Not for human or veterinary use.
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Description

Invariant Surface Glycoprotein 75 (ISG75) is a type I transmembrane protein that is a major component of the surface of mammalian-infective African trypanosomes, such as Trypanosoma brucei . It is the second most abundant protein family on the parasite surface, with an estimated 50,000 molecules per cell, after the Variant Surface Glycoprotein (VSG) . ISG75 is exclusively expressed in the mammalian blood-stream stage of the parasite's life cycle, indicating a critical role in host-pathogen interaction . This protein serves as a critical receptor for xenobiotic acquisition. Research has definitively shown that ISG75 directly binds to the anti-trypanosomal drug suramin and mediates its uptake into the parasite . Biophysical analyses, including isothermal calorimetry (ITC), confirm a direct interaction with a dissociation constant (K D ) of 3.2 µM for suramin, which is within therapeutically relevant concentrations . ISG75 also facilitates the uptake of other naphthol-related compounds, establishing it as a conduit for an entire structural class of trypanocidal drugs . Beyond its role in drug uptake, ISG75 functions as an important immune evasion factor. A 2024 structural study revealed that the ectodomain of ISG75 acts as an immunoglobulin Fc receptor, binding to the Fc region of all subclasses of human IgG . This interaction competitively inhibits the activation of the classical complement pathway and antibody-dependent cellular phagocytosis, revealing a novel mechanism by which trypanosomes inactivate host antibody responses . Our recombinant ISG75 protein is an essential tool for researchers investigating tropical diseases, parasite biology, drug transport mechanisms, and novel therapeutic or vaccine strategies against trypanosomiasis . It is supplied with detailed formulation and storage information to ensure experimental integrity. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

Properties

CAS No.

147338-69-0

Molecular Formula

C10H9ClN2S2

Synonyms

invariant surface glycoprotein 75

Origin of Product

United States

Scientific Research Applications

Role in Drug Uptake and Resistance

ISG75 has been identified as a key player in the uptake of the drug suramin, which is used to treat the first stage of human African trypanosomiasis (sleeping sickness). Research using CRISPR/Cas9 knockout techniques demonstrated that ISG75 directly binds suramin and facilitates its cellular entry. This binding also extends to other naphthol-related compounds, indicating that ISG75 serves as a conduit for a class of trypanocidal agents .

However, studies have shown that while ISG75 is involved in suramin uptake, its absence only modestly affects suramin sensitivity. This suggests that additional pathways contribute to drug accumulation and may play a role in the development of drug resistance . The complexity of these interactions underscores the need for further investigation into alternative mechanisms that allow Trypanosoma brucei to evade therapeutic effects.

Immune Evasion Mechanisms

ISG75 contributes significantly to the immune evasion strategies employed by Trypanosoma brucei. The glycoprotein interacts with immunoglobulin G (IgG), inhibiting both the classical complement pathway and antibody-dependent cellular phagocytosis. This interaction effectively shields the parasite from immune detection, allowing it to persist within the host . The structural analysis of ISG75 revealed a unique organization that facilitates its immune evasion capabilities, highlighting its potential as a target for therapeutic interventions aimed at enhancing host immunity against the parasite .

Structural Studies and Functional Insights

Recent studies have provided insights into the structural characteristics of ISG75, revealing a globular head domain and a coiled-coil region that may facilitate interactions with host molecules . These structural features are critical for understanding how ISG75 mediates its functions in nutrient uptake and immune evasion. Additionally, research indicates that ISG75 may undergo conformational changes that enable it to interact with larger extracellular ligands, further emphasizing its versatility as a receptor .

Genetic Variability and Implications for Treatment

The genetic variability of ISG75 among different Trypanosoma brucei strains poses challenges for treatment strategies. Studies have shown that the copy number of ISG75 can fluctuate significantly across strains, ranging from four to sixteen copies. This variability may influence drug susceptibility and immune evasion capabilities, complicating efforts to develop universal therapeutic approaches . Understanding these genetic differences is essential for designing effective treatments that can overcome resistance mechanisms.

Future Directions in Research

Ongoing research aims to elucidate the full spectrum of functions associated with ISG75 and its implications for drug development. Investigating the pathways involved in suramin uptake and resistance will be crucial for developing novel therapeutic strategies against sleeping sickness. Furthermore, exploring the potential of targeting ISG75 or related pathways could enhance treatment efficacy and reduce the likelihood of resistance development.

Comparison with Similar Compounds

Comparative Analysis of ISG75 with Similar Glycoproteins

Structural and Biochemical Comparisons

Table 1: Structural and Glycosylation Differences
Glycoprotein Molecular Weight (kDa) Glycosylation (% Carbohydrate) Domain Organization Key Structural Features
ISG75 75 2.5% Globular head + helical stalk IgG-Fc binding site in head domain
ISG7o 70 11% Uncharacterized Higher glycosylation, distinct epitopes
ISG65 65 ~5% (estimated) Three-helix bundle Complement C3 receptor
VSG 50–60 Variable Homodimeric helical structure Antigenic variation; dominant surface coat

Key Observations :

  • ISG75 and ISG7o share sequence homology but differ significantly in glycosylation and molecular weight, suggesting divergent evolutionary roles .
  • ISG65, another invariant glycoprotein, adopts a three-helix bundle structure common to trypanosome surface proteins but functions as a complement receptor rather than an Fc decoy .

Functional Divergence

Table 2: Functional Roles of Trypanosome Surface Glycoproteins
Glycoprotein Immune Interaction Drug Uptake Role Antigenic Variation Abundance
ISG75 Binds IgG-Fc; blocks C1q Suramin uptake No Low
ISG65 Binds complement C3 Not reported No Low
VSG Primary immune target Not involved Yes High

Critical Insights :

  • Immune Evasion Mechanisms : While VSGs rely on antigenic variation to evade antibodies, ISG75 directly neutralizes IgG-mediated immune responses via Fc binding .
  • Drug Resistance Complexity: ISG75 facilitates suramin entry, but CRISPR/Cas9 knockout studies reveal compensatory mechanisms, highlighting functional redundancy absent in other ISGs .

Genetic and Evolutionary Context

  • Gene Family: ISG75 belongs to a two-group gene family in the Trypanozoon subgenus, with conserved sequences across pathogenic species (T. brucei, T. evansi) .
  • Expression Regulation: Unlike VSGs, ISG75 expression is regulated by ubiquitylation pathways that control protein turnover independent of antigenic variation .

Implications for Research and Therapeutics

  • Diagnostics: Recombinant ISG75 exhibits high sensitivity (98.47%) and specificity (99.1%) in ELISA-based detection of bovine trypanosomosis, outperforming VSG-based assays in some contexts .
  • Drug Design : Targeting ISG75’s Fc-binding domain could disrupt immune evasion, while its role in suramin uptake informs combination therapies to circumvent resistance .

Preparation Methods

Recombinant Expression in Mammalian Cells (HEK293)

ISG75 was expressed in Expi293F cells using transient transfection with plasmid DNA complexed with ExpiFectamine™ 293 Reagent. Key steps include:

  • Transfection : Cells (density: 2.6 × 10⁶ cells/mL) were transfected with 200 µg plasmid DNA in Opti-MEM medium, supplemented with 5 µM kifunensine to inhibit glycosylation .

  • Harvesting : Cells were centrifuged at 300 × g (4°C, 10 min) 48 hours post-transfection, and supernatants were filtered (0.22 µm) and dialyzed into buffer D (20 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM imidazole) .

  • Affinity Purification : Ni-NTA Agarose was used for immobilized metal affinity chromatography (IMAC), with elution in buffer E (500 mM imidazole). Further purification via Superdex200 10/30 size-exclusion chromatography (SEC) yielded monodisperse ISG75 .

  • Biotinylation : ISG75 was biotinylated using BirA ligase, ATP, and biotin in a two-step reaction. Efficiency was confirmed via streptavidin shift assay .

Yeast-based Expression System (Pichia pastoris)

ISG75 ectodomain (residues 29–468) was expressed in P. pastoris SuperMan5 strain for structural studies :

  • Vector Preparation : ISG75 ecto-pPICZαA vectors (wild-type and N134A mutant) were linearized with PmeI and electroporated into yeast.

  • Induction : Methanol (1.5%) was added every 24 hours for 72 hours to induce expression.

  • Purification : ISG75 ecto was affinity-purified using immobilized anti-ISG75 nanobody (nb20), followed by SEC (Superdex200 Increase 10/300 GL) in 20 mM Tris-HCl pH 7.6, 75 mM KCl .

Crystallography and SAXS Analysis

ParameterValue
Crystallization Space group P4₁, cell dimensions 119.9 × 119.9 × 107.6 Å
Resolution 2.7 Å (anisotropic correction applied)
Rwork/Rfree 23.4%/27.3%
Molecular Mass ~50 kDa (SEC-MALS confirmed)
SAXS Analysis Dₘₐₓ ≈ 120 Å, monodisperse monomer

The crystal structure revealed a two-domain architecture: a head domain (α-helical core) and a coiled-coil domain. SAXS data indicated conformational flexibility, contrasting with static crystal/Alphafold2 models .

Biophysical Validation

  • Monodispersity : SEC-MALS confirmed >95% purity and monomeric state .

  • Biotinylation Efficiency : Streptavidin shift assays validated near-complete biotinylation .

  • Glycosylation : Mutation of Asn134 disrupted N-linked glycosylation, facilitating crystallization .

Q & A

Q. What experimental methods are most effective for studying ISG75-mediated drug uptake in Trypanosoma species?

ISG75's role in xenobiotic acquisition is best investigated using CRISPR/Cas9 knockout strains combined with biophysical binding assays (e.g., surface plasmon resonance or isothermal titration calorimetry). For example, Makarov et al. (2023) demonstrated ISG75's direct binding to suramin using these methods, revealing a dissociation constant (Kd) in the nanomolar range . Knockout strains allow comparison of drug uptake kinetics (via radiolabeled compounds or fluorescence-based assays) between wild-type and ISG75-null parasites to quantify pathway contributions.

Q. How can researchers confirm ISG75 gene copy number variability across Trypanozoon subspecies?

Southern blot hybridization and quantitative PCR (qPCR) are standard for assessing ISG75 gene copy numbers. Tran et al. (2006) identified 4–16 ISG75 copies per genome in T. brucei subspecies using Southern blotting, with sequence groups distinguished by PCR and RT-PCR (75–77% identity between groups I and II) . Researchers should design primers targeting conserved regions (e.g., transmembrane domains) and variable regions (e.g., amino-terminus) to resolve phylogenetic relationships.

Q. What biochemical techniques are optimal for detecting ISG75 surface expression in bloodstream-form parasites?

Flow cytometry with epitope-specific monoclonal antibodies or fluorescently tagged nanobodies is recommended. ISG75 is uniformly distributed on the trypanosome surface and absent in insect-stage parasites . Protease protection assays (e.g., trypsin treatment of intact cells) combined with western blotting can validate surface localization by comparing protein degradation patterns between permeabilized and intact cells.

Advanced Research Questions

Q. How to resolve contradictions in ISG75’s role as a drug uptake pathway versus alternative mechanisms?

While ISG75 directly binds suramin, knockout strains show only partial attenuation of drug sensitivity (e.g., ~20% reduced uptake), suggesting parallel pathways . To address this, researchers should:

  • Perform comparative proteomics on wild-type vs. ISG75-null parasites under suramin stress to identify compensatory transporters.
  • Use competitive inhibition assays with structural analogs (e.g., naphthol derivatives) to map ISG75’s substrate specificity.
  • Apply machine learning to predict ISG75-independent drug entry routes based on physicochemical properties of effective compounds.

Q. Why do ISG75-based vaccine candidates fail to confer protection despite strong immunogenicity?

Zoll et al. (2021) found that ISG75 elicits robust antibody responses but no protection in challenge experiments, likely due to:

  • Epitope masking : ISG75’s surface density may limit antibody access to conserved regions.
  • Functional redundancy : Other invariant surface proteins (e.g., ISG65) might compensate for ISG75 neutralization . Solutions include:
  • Designing multi-antigen vaccines combining ISG75 with intracellular targets (e.g., glycolytic enzymes).
  • Using structural biology (cryo-EM) to identify conformationally exposed epitopes for antibody targeting.

Q. What methodologies can elucidate ISG75’s interaction networks with host immune factors?

Co-immunoprecipitation (Co-IP) coupled with mass spectrometry identifies ISG75-binding partners in host serum. For example, ISG75 may interact with complement regulators (e.g., factor H) or lipoproteins, analogous to other trypanosome surface receptors . Advanced approaches include:

  • Bio-layer interferometry : Quantify binding kinetics between ISG75 and host proteins.
  • Cryogenic electron tomography : Visualize ISG75’s spatial arrangement relative to other surface glycoproteins in native membranes.

Q. How to assess ISG75’s evolutionary conservation in Trypanosoma species for pan-species drug development?

Phylogenetic analysis of ISG75 sequences across Trypanozoon subspecies (e.g., T. evansi, T. equiperdum) reveals conserved domains. Tran et al. (2006) identified two sequence groups with >75% identity, retaining critical features like cysteine residues and transmembrane domains . Researchers should:

  • Use codon adaptation index (CAI) analysis to detect selection pressures on ISG75.
  • Perform molecular dynamics simulations to predict structural stability of conserved regions under mutational pressure.

Methodological Considerations

  • CRISPR/Cas9 validation : Always include rescue experiments (reintroducing ISG75 in null mutants) to confirm phenotype specificity .
  • Data normalization in drug uptake assays : Use dual-radiolabeled compounds (e.g., 3^3H-suramin and 14^{14}C-inulin) to distinguish intracellular uptake from surface binding .
  • Ethical reporting : Disclose ISG75’s potential for driving drug resistance in Trypanosoma when publishing transporter mechanisms.

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